3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a xanthene group, a carbonyl group, a triazaspiro group, and a dione group .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the spirocyclic system (a type of cyclic compound where two rings share a single atom) and the xanthene group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Crystallography and Molecular Structure
The study of compounds structurally related to "3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" has provided insights into their crystal structures and molecular conformations. For instance, investigations into similar spirocyclic compounds have revealed their crystallographic characteristics, demonstrating how the molecular structure can impact physical properties and potential applications in material science (Rohlíček et al., 2010).
Synthesis and Characterization
Research has focused on the synthesis and characterization of structurally related compounds, illustrating the versatility and reactivity of the spirocyclic framework. This includes the development of novel synthetic routes and the detailed NMR characterization of these compounds, which is crucial for their application in medicinal chemistry and material science (Wei Rong-bao, 2010).
Antimicrobial Applications
Compounds with a similar structure have been evaluated for their antimicrobial properties. For example, modifications to the spirocyclic scaffold have been shown to yield materials with potential for antimicrobial and detoxification applications. This includes the synthesis of N-halamine-coated cotton demonstrating biocidal activity against bacteria, highlighting its potential in creating antimicrobial textiles (Ren et al., 2009).
Anticonvulsant Activity
The modification of the spirocyclic core has been explored for pharmaceutical applications, particularly in the development of anticonvulsant drugs. Studies have demonstrated that certain derivatives exhibit significant anticonvulsant activity, which could inform the design of new therapeutic agents (Obniska et al., 2006).
Future Directions
Properties
IUPAC Name |
3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-20(27)22(23-21(24)28)10-12-25(13-11-22)19(26)18-14-6-2-4-8-16(14)29-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBABYECXAGAIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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